Cas no 60514-49-0 (1,2-Didecanoyl-sn-glycerol)

1,2-Didecanoyl-sn-glycerol 化学的及び物理的性質
名前と識別子
-
- Decanoic acid,1,1'-[(1S)-1-(hydroxymethyl)-1,2-ethanediyl] ester
- 1,2-Didecanoyl-sn-glycerol
- DECANOIC ACID 1-DECANOYLOXYMETHYL-2-HYDROXY-ETHYL ESTER
- (2S)-3-Hydroxypropane-1,2-diyl didecanoate
- Decanoic acid, (1S)-2-hydroxy-1-[[(1-oxodecyl)oxy]methyl]ethyl ester
- 10:0
- DG(10:0/10:0/0:0)
-
- インチ: InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1
- InChIKey: GNSDEDOVXZDMKM-NRFANRHFSA-N
- ほほえんだ: CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC
計算された属性
- せいみつぶんしりょう: 400.31902
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 22
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- PSA: 72.83
- ようかいせい: 使用できません
- 濃度: 2 mg/mL (800810C-10mg)
1,2-Didecanoyl-sn-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202001A-50 mg |
1,2-Didecanoyl-sn-glycerol, |
60514-49-0 | 50mg |
¥1,354.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-50mg |
1,2-Didecanoyl-sn-glycerol |
60514-49-0 | 98% | 50mg |
¥1269.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-100mg |
1,2-Didecanoyl-sn-glycerol |
60514-49-0 | 98% | 100mg |
¥2176.00 | 2022-04-26 | |
TRC | D439315-10mg |
1,2-Didecanoyl-sn-glycerol |
60514-49-0 | 10mg |
$69.00 | 2023-05-18 | ||
1PlusChem | 1P00EA4S-25mg |
1,2-Didecanoyl-sn-glycerol |
60514-49-0 | ≥95% | 25mg |
$42.00 | 2025-02-26 | |
A2B Chem LLC | AG65516-50mg |
1,2-DIDECANOYL-SN-GLYCEROL |
60514-49-0 | ≥95% | 50mg |
$83.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202001-25 mg |
1,2-Didecanoyl-sn-glycerol, |
60514-49-0 | 25mg |
¥752.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202001A-50mg |
1,2-Didecanoyl-sn-glycerol, |
60514-49-0 | 50mg |
¥1354.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 800810P-10MG |
10:0 DG |
60514-49-0 | 10mg |
¥1124.64 | 2023-11-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-500mg |
1,2-Didecanoyl-sn-glycerol |
60514-49-0 | 98% | 500mg |
¥6804.00 | 2022-04-26 |
1,2-Didecanoyl-sn-glycerol 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
7. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
1,2-Didecanoyl-sn-glycerolに関する追加情報
1,2-Didecanoyl-sn-glycerol: A Comprehensive Overview
1,2-Didecanoyl-sn-glycerol, also known by its CAS number 60514-49-0, is a glycerol derivative with two decanoate groups attached to the sn-1 and sn-2 positions of the glycerol backbone. This compound belongs to the class of diacylglycerols (DAGs), which are key intermediates in lipid metabolism and play significant roles in various biological processes. The molecule's structure consists of a glycerol core with two hydrophobic decanoate chains, making it amphipathic and capable of interacting with both hydrophilic and hydrophobic environments.
The synthesis of 1,2-Didecanoyl-sn-glycerol typically involves the esterification of glycerol with decanoic acid under controlled conditions. This process can be optimized using various catalysts or enzymatic methods to ensure high purity and yield. The compound is widely used in research settings due to its role as a precursor in lipid signaling pathways and its ability to modulate cellular responses.
In recent years, studies have highlighted the potential of 1,2-Didecanoyl-sn-glycerol in biomedical applications. For instance, researchers have explored its role in regulating intracellular signaling pathways, particularly those involving protein kinase C (PKC). DAGs like this compound are known to activate PKC by binding to its regulatory domain, thereby influencing processes such as cell proliferation, differentiation, and apoptosis. Emerging evidence suggests that modulating DAG levels could offer therapeutic benefits in conditions such as cancer, inflammation, and neurodegenerative diseases.
Beyond its biological roles, 1,2-Didecanoyl-sn-glycerol has also found applications in the cosmetic and food industries. In cosmetics, it is used as an emulsifier and skin conditioning agent due to its ability to form stable emulsions and enhance product stability. In the food industry, it serves as a stabilizer and texturizing agent in products such as margarine and spreads.
Recent advancements in analytical techniques have improved our understanding of the metabolism and bioavailability of 1,2-Didecanoyl-sn-glycerol. For example, mass spectrometry-based methods have enabled precise quantification of DAG levels in biological samples, providing insights into their dynamic regulation under different physiological conditions. Additionally, computational modeling has been employed to study the molecular interactions of this compound with cellular membranes and signaling proteins.
In conclusion, 1,2-Didecanoyl-sn-glycerol (CAS No: 60514-49-0) is a versatile compound with significant implications across multiple fields. Its role in lipid metabolism, signaling pathways, and industrial applications underscores its importance as a subject of ongoing research. As new studies continue to uncover its potential uses and mechanisms of action, this compound is poised to play an increasingly prominent role in both scientific research and commercial applications.




